Methyl4-chlorothieno[3,2-c]pyridine-7-carboxylate
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Overview
Description
Methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate is a chemical compound with the molecular formula C9H6ClNO2S. It is a derivative of thienopyridine, a class of compounds known for their diverse biological activities. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chloropyridine-2-carboxylic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, followed by esterification with methanol to yield the desired product .
Industrial Production Methods
Industrial production of methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine derivatives.
Substitution: Formation of substituted thienopyridine derivatives.
Scientific Research Applications
Methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate can be compared with other similar compounds, such as:
Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate: Similar structure but different positional isomer.
Methyl 4-chloropyridine-2-carboxylate: Lacks the thieno ring, resulting in different chemical properties.
Methyl 4-chlorothiophene-2-carboxylate: Contains a thiophene ring but lacks the pyridine moiety.
The uniqueness of methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H6ClNO2S |
---|---|
Molecular Weight |
227.67 g/mol |
IUPAC Name |
methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C9H6ClNO2S/c1-13-9(12)6-4-11-8(10)5-2-3-14-7(5)6/h2-4H,1H3 |
InChI Key |
NXWYHLJPJXWXRR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C2=C1SC=C2)Cl |
Origin of Product |
United States |
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